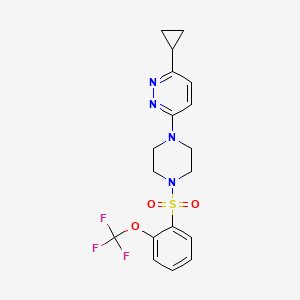
3-Ciclopropil-6-(4-((2-(trifluorometoxi)fenil)sulfonil)piperazin-1-il)piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
Este compuesto se puede utilizar en el acoplamiento cruzado de Suzuki–Miyaura (SM), que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El éxito de esta reacción se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo de organoboro relativamente estable, fácilmente preparado y generalmente ambientalmente benigno .
Protodesboronación
La protodesboronación de ésteres borónicos de pinacol es otra aplicación. Este proceso es un enfoque radical que permite la hidrometalación formal anti-Markovnikov de alquenos, una transformación valiosa pero desconocida . Esta secuencia de hidrometalación se aplicó a (−)-Δ8-THC protegido con metoxi y colesterol .
Síntesis total de δ-®-coniceína e indolizidina 209B
La protodesboronación se utilizó además en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Esto muestra la utilidad del compuesto en la síntesis orgánica compleja.
Inhibidor del virus de la hepatitis C
Se ha encontrado que el compuesto inhibe la ARN polimerasa dependiente de ARN del virus de la hepatitis C NS5B . Esto lo convierte en un posible candidato para el desarrollo de fármacos antivirales.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is the hepatitis C virus non-structural protein 5B (NS5B) . NS5B is an RNA-dependent RNA polymerase that plays a crucial role in the replication of the hepatitis C virus .
Mode of Action
The compound binds to the NS5B protein, inhibiting its function . The binding of the compound to NS5B is believed to interfere with the protein’s ability to catalyze the synthesis of the viral RNA, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of NS5B disrupts the viral replication process. This disruption affects the biochemical pathway of viral RNA synthesis, leading to a decrease in the production of new virus particles .
Result of Action
The result of the compound’s action is a reduction in the replication of the hepatitis C virus. By inhibiting the function of the NS5B protein, the compound prevents the synthesis of new viral RNA, thereby reducing the production of new virus particles .
Propiedades
IUPAC Name |
3-cyclopropyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)28-15-3-1-2-4-16(15)29(26,27)25-11-9-24(10-12-25)17-8-7-14(22-23-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZZJWNTHXSOOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)
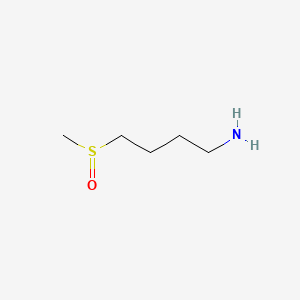
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2392582.png)
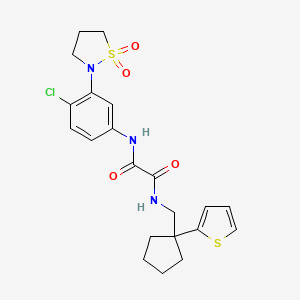
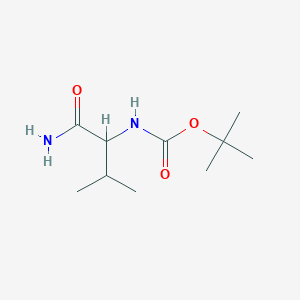
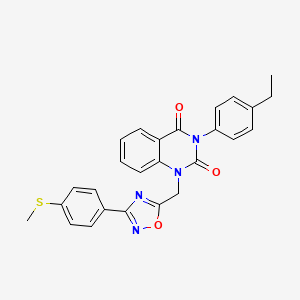
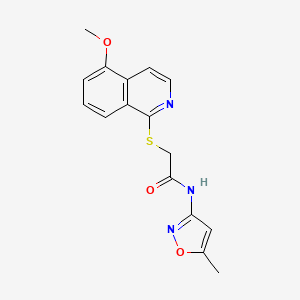
![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)


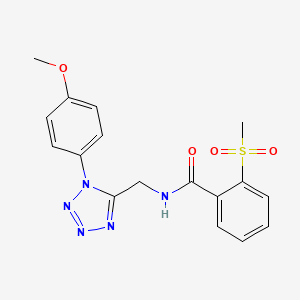
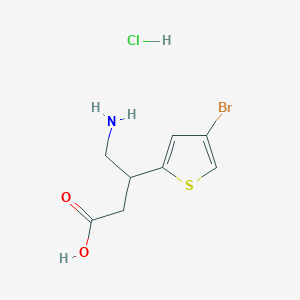
![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)
